YF-2 CBP Activation Potency Versus CTPB: 100-Fold Concentration Differential
YF-2 activates CBP with an EC50 of 2.75 μM, representing approximately 100-fold higher potency compared to the structurally related benzamide HAT activator CTPB, which achieves maximal p300 activation only at 275 μM . This potency differential is critical for experimental applications requiring lower compound concentrations to minimize off-target effects and solvent-related artifacts [1].
| Evidence Dimension | CBP/p300 HAT activation potency |
|---|---|
| Target Compound Data | EC50 = 2.75 μM for CBP |
| Comparator Or Baseline | CTPB: maximal activation at 275 μM |
| Quantified Difference | ~100-fold lower effective concentration for YF-2 |
| Conditions | In vitro HAT activity assay; cell-free biochemical system |
Why This Matters
Lower required working concentration reduces solvent (DMSO) cytotoxicity and conserves compound inventory, providing both experimental and economic advantages in long-term studies.
- [1] Balasubramanyam K, Swaminathan V, Ranganathan A, Kundu TK. Small molecule modulators of histone acetyltransferase p300. J Biol Chem. 2003;278(21):19134-19140. View Source
